molecular formula C7H6BrN3 B1267177 1-Bromo-3-methylimidazo[1,5-a]pyrazine CAS No. 56481-29-9

1-Bromo-3-methylimidazo[1,5-a]pyrazine

Cat. No. B1267177
CAS RN: 56481-29-9
M. Wt: 212.05 g/mol
InChI Key: GBRDDLIUWYQWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Bromo-3-methylimidazo[1,5-a]pyrazine derivatives typically involves the condensation of α-halogenocarbonyl compounds with aminopyrazines. This process can yield a range of compounds depending on the reactants and conditions used. For example, the Groebke–Blackburn–Bienaymé multicomponent reaction provides an efficient method for preparing various 3-aminoimidazo[1,2-a]pyrazines, showcasing the versatility of imidazo[1,5-a]pyrazine synthesis (Baenziger, Durantie, & Mathes, 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyrazines, including 1-Bromo-3-methylimidazo[1,5-a]pyrazine, can be elucidated through X-ray crystallographic analysis and other spectroscopic methods. These analyses reveal the unique fused ring system and substituent effects influencing the compound's physical and chemical properties. Notably, the synthesis and crystal structure of related compounds, such as 4,5-dihydroimidazo[1,5-b]pyrazol-6-ones, have been detailed, indicating the structural diversity within this class of compounds (Guirado et al., 2020).

Chemical Reactions and Properties

1-Bromo-3-methylimidazo[1,5-a]pyrazine and its derivatives participate in various chemical reactions, including those leading to the synthesis of pyrazolo[4,3-d]pyrimidines and other fused-ring systems. These reactions often involve the use of amines, hydrazines, and other nucleophiles, demonstrating the compound's reactivity and potential for generating a wide array of derivatives with diverse biological activities (Hirota et al., 1982).

Scientific Research Applications

Synthesis of Imidazo[1,5-a]pyrimidine Derivatives

  • Scientific Field: Chemistry
  • Application Summary: “1-Bromo-3-methylimidazo[1,5-a]pyrazine” can be used in the synthesis of new derivatives of imidazo[1,5-a]pyrimidine . These derivatives have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives .
  • Methods of Application: The method involves in situ generation of 1H-imidazol-4(5)-amine via TFA-catalyzed Boc deprotection under mild conditions followed by its condensation with malondialdehydes .
  • Results: The discovered conversion of imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine that takes place only under acidic conditions can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .

Preparation of Azaindolizines

  • Scientific Field: Organic Chemistry
  • Application Summary: “1-Bromo-3-methylimidazo[1,5-a]pyrazine” can be used to prepare azaindolizines . Azaindolizines are a type of organic compound that have potential applications in medicinal chemistry due to their biological activity.
  • Methods of Application: The preparation of azaindolizines involves ring-closure reactions, substituent modifications, and substitution reactions .

properties

IUPAC Name

1-bromo-3-methylimidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-10-7(8)6-4-9-2-3-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRDDLIUWYQWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304520
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-methylimidazo[1,5-a]pyrazine

CAS RN

56481-29-9
Record name 56481-29-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166139
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-bromo-3-methylimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.